2,2-Difluoro-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid
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Overview
Description
2,2-Difluoro-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid is an organic compound with the molecular formula C8H8F2NO3. This compound is characterized by the presence of two fluorine atoms, a pyridine ring, and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid typically involves the reaction of 2,2-difluoroacetic acid with 1-methyl-2-oxo-1,2-dihydropyridine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
2,2-Difluoro-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent due to its unique chemical properties.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-2-(fluorosulfonyl)acetic acid: Another difluoroacetic acid derivative with different functional groups.
4-Hydroxy-2-quinolones: Compounds with similar structural motifs but different functional groups and properties.
Uniqueness
2,2-Difluoro-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid is unique due to its combination of fluorine atoms and a pyridine ring, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C8H7F2NO3 |
---|---|
Molecular Weight |
203.14 g/mol |
IUPAC Name |
2,2-difluoro-2-(1-methyl-2-oxopyridin-4-yl)acetic acid |
InChI |
InChI=1S/C8H7F2NO3/c1-11-3-2-5(4-6(11)12)8(9,10)7(13)14/h2-4H,1H3,(H,13,14) |
InChI Key |
DBYFXQLQYSWJJS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=CC1=O)C(C(=O)O)(F)F |
Origin of Product |
United States |
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